molecular formula C8H9F2N B026563 1-(2,4-Difluorophenyl)ethanamine CAS No. 603951-43-5

1-(2,4-Difluorophenyl)ethanamine

Cat. No. B026563
M. Wt: 157.16 g/mol
InChI Key: VBPKWFKAYDHOQW-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)ethanamine is a chemical compound with the CAS Number: 603951-43-5. It has a molecular weight of 157.16 . The IUPAC name for this compound is 1-(2,4-difluorophenyl)ethanamine . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 1-(2,4-Difluorophenyl)ethanamine is 1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.


Physical And Chemical Properties Analysis

1-(2,4-Difluorophenyl)ethanamine is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Safety And Hazards

This compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-(2,4-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPKWFKAYDHOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407263
Record name 1-(2,4-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)ethanamine

CAS RN

603951-43-5
Record name 1-(2,4-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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